![molecular formula C19H21NO3 B3823147 N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide](/img/structure/B3823147.png)
N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide
Overview
Description
N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide, also known as CPP-E or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-E increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mechanism of Action
N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide exerts its pharmacological effects by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability and synaptic transmission. By increasing GABAergic neurotransmission, N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide may have therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide are primarily related to its ability to enhance GABAergic neurotransmission. This can lead to a reduction in neuronal excitability and an increase in inhibitory tone, which may have therapeutic benefits in various disorders. Additionally, N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide has been shown to have minimal effects on other neurotransmitter systems, which may reduce the potential for unwanted side effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide for lab experiments is its high potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of drug addiction, as preclinical studies have shown promising results. Additionally, N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide may have therapeutic benefits in other neurological and psychiatric disorders, such as anxiety disorders and epilepsy. Further research is needed to fully understand the pharmacological effects and therapeutic potential of N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide.
Scientific Research Applications
N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in preclinical models. Additionally, N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-2-hydroxy-N-(4-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(14-7-8-14)20(15-9-11-16(23-2)12-10-15)19(22)17-5-3-4-6-18(17)21/h3-6,9-14,21H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRWQPLSDUXOHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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